Sulfo DBCO-UBQ-2

FRET qPCR probes molecular beacons

Sulfo DBCO-UBQ-2 is a water-soluble, copper-free click chemistry quencher optimized for FRET assays. Its sulfo-DBCO moiety enables efficient SPAAC conjugation to azide-modified oligos, peptides, or antibodies without organic co-solvents, preserving biomolecular integrity. The UBQ-2 dark quencher provides zero background fluorescence and a 560–670 nm quenching window perfectly matched to orange/far-red fluorophores (Cy3, Cy5, ROX, Alexa Fluor 546–647). This ensures maximal signal-to-noise ratios in qPCR probes, molecular beacons, and protease substrates. Choose Sulfo DBCO-UBQ-2 for reproducible, high-sensitivity multiplexed detection.

Molecular Formula C46H45N9O10S
Molecular Weight 916.0 g/mol
Cat. No. B15551610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo DBCO-UBQ-2
Molecular FormulaC46H45N9O10S
Molecular Weight916.0 g/mol
Structural Identifiers
InChIInChI=1S/C46H45N9O10S/c1-53(36-20-16-34(17-21-36)49-51-38-27-42(65-3)39(28-41(38)64-2)52-50-35-18-22-37(23-19-35)55(59)60)26-8-13-44(56)48-29-43(66(61,62)63)46(58)47-25-24-45(57)54-30-33-11-5-4-9-31(33)14-15-32-10-6-7-12-40(32)54/h4-7,9-12,16-23,27-28,43H,8,13,24-26,29-30H2,1-3H3,(H,47,58)(H,48,56)(H,61,62,63)
InChIKeyOZYPBZOSXXLRAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulfo DBCO-UBQ-2: Sulfonated DBCO Dark Quencher for 560–670 nm FRET and qPCR Probe Construction


Sulfo DBCO-UBQ-2 is a heterobifunctional click chemistry reagent comprising a sulfonated dibenzocyclooctyne (sulfo-DBCO) moiety for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) and the dark quencher UBQ-2 . The polyaromatic-azo backbone of UBQ-2 confers zero native emission and a broad quenching range of 560–670 nm . This spectral window aligns with orange to far-red fluorophores, including Cy3, Cy5, ROX, Texas Red, and Alexa Fluor 546/555/594/633/647 . The sulfo group enhances aqueous solubility, distinguishing it from non-sulfonated DBCO-quencher constructs .

Sulfo DBCO-UBQ-2 Selection Rationale: Why Spectral Mismatch Destroys FRET Efficiency


In FRET-based assays, the quencher's absorption spectrum must overlap substantially with the donor fluorophore's emission to achieve efficient energy transfer. UBQ-2 quenches across 560–670 nm, whereas UBQ-3 DBCO operates at 620–730 nm . Substituting Sulfo DBCO-UBQ-2 with UBQ-3 DBCO for a Cy3-labeled probe (emission ~570 nm) reduces spectral overlap, lowering quenching efficiency and elevating background signal. Similarly, SY-9 DBCO (500–600 nm) fails to quench far-red emitters like Cy5 (670 nm) effectively . The 560–670 nm window of UBQ-2 is optimized for a defined fluorophore panel, and arbitrary replacement without spectral matching compromises assay sensitivity and reproducibility.

Sulfo DBCO-UBQ-2 Quantitative Differentiation: Head-to-Head Spectral and Solubility Comparisons


Quenching Spectral Range: UBQ-2 vs. UBQ-3 and SY-9

Sulfo DBCO-UBQ-2 exhibits a quenching range of 560–670 nm . In contrast, UBQ-3 DBCO quenches 620–730 nm , while SY-9 DBCO covers 500–600 nm . The 110-nm range of UBQ-2 spans critical orange-to-far-red fluorophores, whereas UBQ-3 lacks sensitivity below 620 nm and SY-9 cannot quench above 600 nm.

FRET qPCR probes molecular beacons

Molar Extinction Coefficient Comparison: UBQ-2 vs. BHQ-2, SY-9, and TQ4WS

The extinction coefficient (ε) of the UBQ-2 core is 38,000 M⁻¹ cm⁻¹ at 580 nm . This is identical to BHQ-2 (38,000 M⁻¹ cm⁻¹ at 579 nm) , but lower than SY-9 (85,000 M⁻¹ cm⁻¹ at 560 nm) and Tide Quencher 4WS (90,000 M⁻¹ cm⁻¹) . The moderate ε of UBQ-2 is sufficient for most qPCR and FRET applications, while the higher ε of SY-9 and TQ4WS may be advantageous for ultralow-abundance targets.

extinction coefficient quenching efficiency FRET

Aqueous Solubility Enhancement via Sulfonation

The sulfonate group on the DBCO moiety markedly improves water solubility compared to non-sulfonated DBCO derivatives. While absolute solubility values for Sulfo DBCO-UBQ-2 are not reported, class-level evidence shows that sulfonated DBCO reagents (e.g., sulfo-Cy3 DBCO) achieve water solubility up to 11 g/L (0.11 M) [1], whereas non-sulfonated DBCO-NHS ester exhibits limited aqueous solubility [2]. This property enables aqueous conjugation without organic co-solvents, preserving biomolecule integrity.

water solubility bioconjugation SPAAC

Copper-Free Click Chemistry Enables Bioorthogonal Conjugation

Sulfo DBCO-UBQ-2 reacts with azide-functionalized biomolecules via strain-promoted azide-alkyne cycloaddition (SPAAC) without cytotoxic copper catalysts . In contrast, traditional CuAAC click chemistry requires copper(I) catalysts that can quench fluorophores by up to 40% and induce oxidative damage to proteins and nucleic acids . SPAAC rate constants for DBCO range from 1–140 × 10⁻³ M⁻¹ s⁻¹, enabling conjugation within minutes to hours under physiological conditions [1].

SPAAC copper-free click chemistry bioorthogonal

Sulfo DBCO-UBQ-2 Application Scenarios: qPCR, FRET Probes, and Bioconjugation


Dual-Labeled qPCR Probes (TaqMan-style)

Sulfo DBCO-UBQ-2 is employed as the 3′-quencher in oligonucleotide probes paired with 5′-fluorophores emitting in the 560–670 nm window (e.g., ROX, Cy5, Alexa Fluor 594). The DBCO moiety enables post-synthetic copper-free conjugation to azide-modified oligos, avoiding fluorophore degradation . The 560–670 nm quenching range ensures efficient FRET-based signal suppression until probe cleavage.

FRET-Based Protease Activity Assays

In protease substrates, Sulfo DBCO-UBQ-2 is conjugated to one terminus of a peptide bearing an azide handle, while a compatible donor fluorophore (e.g., Cy3, Alexa Fluor 555) is attached to the opposite terminus . Upon enzymatic cleavage, the quencher-donor separation restores fluorescence. The 560–670 nm quenching window accommodates a wide range of orange-to-far-red donors, enabling multiplexed assays.

Bioorthogonal Labeling of Azide-Tagged Biomolecules

The sulfo-DBCO group permits covalent attachment of the UBQ-2 quencher to azide-modified proteins, antibodies, or nanoparticles via SPAAC . The enhanced water solubility from the sulfonate group allows reactions to proceed in PBS or culture media without organic co-solvents, preserving native biomolecular conformation and activity .

Molecular Beacons and Hairpin Probes

Sulfo DBCO-UBQ-2 serves as the terminal quencher in molecular beacon designs where the hairpin structure brings the quencher into proximity with a 5′-fluorophore (e.g., ROX, Cy5). The DBCO handle enables modular, copper-free assembly of azide-functionalized hairpin oligos, while the broad 560–670 nm quenching range supports multiple fluorophore choices .

Technical Documentation Hub

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